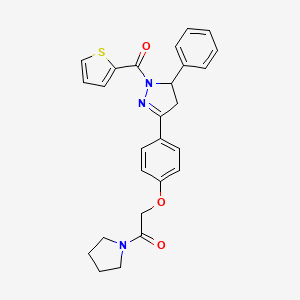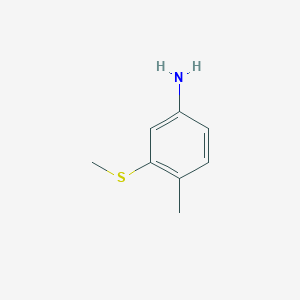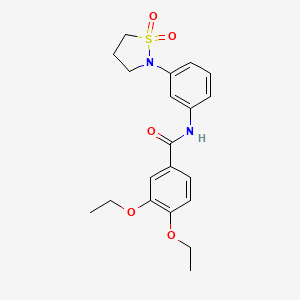
2-(4-(5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)-1-(pyrrolidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)-1-(pyrrolidin-1-yl)ethanone is a synthetic organic compound. Its molecular structure features a unique combination of a pyrazole ring, a thiophene moiety, and a pyrrolidine fragment, making it an intriguing target for chemical synthesis and study.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)-1-(pyrrolidin-1-yl)ethanone typically involves multiple steps:
Formation of the pyrazole ring: : This initial step includes the cyclization of appropriate precursors under conditions that favor pyrazole formation.
Attachment of the thiophene-2-carbonyl group:
Linking the pyrazole to the phenoxy group: : Coupling reactions, often employing catalysts, are used to attach the pyrazole derivative to the phenoxy group.
Introduction of the pyrrolidine group: : This final step incorporates the pyrrolidine fragment, potentially through nucleophilic substitution or similar mechanisms.
Industrial Production Methods
In an industrial setting, the production of this compound would scale up these synthetic routes. Optimization of reaction conditions, catalyst efficiency, and purification techniques are crucial for maximizing yield and purity.
化学反应分析
Types of Reactions
This compound can undergo several types of chemical reactions:
Oxidation and Reduction: : Altering the oxidation states of the pyrazole and thiophene rings.
Substitution Reactions: : Particularly on the phenoxy and pyrrolidine groups.
Common Reagents and Conditions
The compound reacts with various reagents, including:
Oxidizing agents: : Hydrogen peroxide, chromium trioxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substituting agents: : Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
The major products depend on the reaction type. For example:
Oxidation: : Produces derivatives with altered oxidation states.
Reduction: : Yields products with reduced functional groups.
Substitution: : Results in modified phenoxy or pyrrolidine derivatives.
科学研究应用
Chemistry
The unique structure of 2-(4-(5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)-1-(pyrrolidin-1-yl)ethanone makes it an excellent candidate for studying reaction mechanisms, catalyst development, and synthetic methodologies.
Biology
Its potential biological activity, due to the presence of bioactive moieties like pyrazole and thiophene, makes it a subject of interest for drug discovery and development.
Medicine
Research may explore its efficacy in modulating biological pathways, potentially leading to new therapeutic agents.
Industry
The compound can be used in the development of new materials or as intermediates in the synthesis of other complex molecules.
作用机制
Molecular Targets
The compound might interact with specific enzymes or receptors, influencing biochemical pathways.
Pathways Involved
Understanding the exact mechanism requires detailed biochemical studies but could involve modulation of enzyme activity or interference with receptor-ligand interactions.
相似化合物的比较
Similar Compounds
Similar compounds include:
4-(5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol
2-(4-(5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)ethanol
Uniqueness
The uniqueness of 2-(4-(5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)-1-(pyrrolidin-1-yl)ethanone lies in its structural complexity and potential versatility in various chemical and biological contexts.
Hope you find this in-depth look at this compound as intriguing as its molecular structure!
属性
IUPAC Name |
2-[4-[3-phenyl-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenoxy]-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S/c30-25(28-14-4-5-15-28)18-32-21-12-10-19(11-13-21)22-17-23(20-7-2-1-3-8-20)29(27-22)26(31)24-9-6-16-33-24/h1-3,6-13,16,23H,4-5,14-15,17-18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMPZAYAKULOCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=CC=C(C=C2)C3=NN(C(C3)C4=CC=CC=C4)C(=O)C5=CC=CS5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(Z)-N-(3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2372699.png)
![1-(3-methylphenyl)-N-{[1-(pyridin-2-yl)pyrrolidin-2-yl]methyl}methanesulfonamide](/img/structure/B2372700.png)


![2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2372703.png)
![4-((3,5-Dimethylisoxazol-4-yl)methyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2372704.png)
![4-(ethylthio)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2372711.png)

![2-(Bromomethyl)imidazo[1,2-a]pyrimidine hydrobromide](/img/structure/B2372714.png)
![N-(1-cyanocycloheptyl)-2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperidin-1-yl]acetamide](/img/structure/B2372715.png)

![benzofuran-2-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2372718.png)
![2-{[11-(Hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B2372719.png)

